An In-depth Technical Guide to the Chemical Properties of 4-Chloropyrimidine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 4-Chloropyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-Chloropyrimidine hydrochloride, a key intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Chemical and Physical Properties
4-Chloropyrimidine hydrochloride is a heterocyclic compound that serves as a versatile building block in organic synthesis. Its reactivity is primarily centered around the chlorine substituent on the pyrimidine ring, which is susceptible to nucleophilic substitution.
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of 4-Chloropyrimidine hydrochloride. It is important to note that some variation in reported values, particularly for the melting point, may exist in the literature due to differences in experimental conditions and sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄Cl₂N₂ | [1][2] |
| Molecular Weight | 150.99 g/mol | [1][2] |
| CAS Number | 179051-78-6 | [3] |
| Appearance | White to off-white or light brown to beige solid/powder | [3][4] |
| Melting Point | 193-194 °C | [5] |
| Solubility | Soluble in DMSO, slightly soluble in water. | [3][4] |
| Stability | Reported to be extremely moisture sensitive, hygroscopic, and unstable in aqueous solution. | [3][4] |
Experimental Protocols
Detailed methodologies for determining the key chemical and physical properties of 4-Chloropyrimidine hydrochloride are outlined below. These protocols are based on standard laboratory practices and can be adapted as needed.
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of 4-Chloropyrimidine hydrochloride.
Methodology:
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Sample Preparation: A small amount of finely powdered, dry 4-Chloropyrimidine hydrochloride is loaded into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to pack the sample.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
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Note: Due to its hygroscopic nature, the sample should be thoroughly dried before measurement, and the experiment should be conducted in a low-humidity environment if possible.
Determination of Solubility
Objective: To qualitatively and quantitatively determine the solubility of 4-Chloropyrimidine hydrochloride in various solvents.
Methodology:
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Qualitative Assessment:
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To a series of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, DMSO, dichloromethane), a small, pre-weighed amount (e.g., 10 mg) of 4-Chloropyrimidine hydrochloride is added.
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The tubes are vortexed or agitated at a constant temperature (e.g., 25 °C) for a set period.
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Visual observation is used to classify the solubility as soluble, slightly soluble, or insoluble.
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Quantitative Assessment (e.g., in DMSO):
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A saturated solution of 4-Chloropyrimidine hydrochloride in the chosen solvent is prepared by adding an excess of the compound to a known volume of the solvent.
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The mixture is stirred at a constant temperature until equilibrium is reached.
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The undissolved solid is removed by filtration or centrifugation.
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A known volume of the clear, saturated solution is taken, and the solvent is evaporated.
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The mass of the remaining solid is measured to calculate the solubility in g/L or mg/mL.
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Stability Assessment (Hygroscopicity and Aqueous Stability)
Objective: To assess the stability of 4-Chloropyrimidine hydrochloride under conditions of elevated humidity and in an aqueous solution. This protocol is a simplified approach based on the principles outlined in ICH Q1A(R2) guidelines.[1][3][6][7][8]
Methodology:
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Hygroscopicity Testing:
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A pre-weighed sample of 4-Chloropyrimidine hydrochloride is placed in a controlled humidity chamber (e.g., 75% RH) at a constant temperature (e.g., 25 °C).
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The sample is weighed at regular intervals (e.g., 24, 48, 72 hours).
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A significant increase in weight indicates hygroscopicity.
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Aqueous Solution Stability:
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A solution of 4-Chloropyrimidine hydrochloride of known concentration is prepared in water.
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The solution is stored at a specific temperature (e.g., room temperature) and protected from light.
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Aliquots of the solution are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
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The concentration of 4-Chloropyrimidine hydrochloride in each aliquot is determined using a suitable analytical method, such as HPLC-UV.
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A decrease in concentration over time indicates instability in the aqueous solution.
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Reactivity and Synthetic Applications
The primary utility of 4-Chloropyrimidine hydrochloride in drug development and organic synthesis lies in its reactivity as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the carbon atom attached to the chlorine, facilitating its displacement by a wide range of nucleophiles.
This reactivity allows for the introduction of various functional groups at the 4-position of the pyrimidine ring, leading to the synthesis of diverse molecular scaffolds with potential biological activity.
Visualizations
Synthetic Utility of 4-Chloropyrimidine Hydrochloride
The following diagram illustrates the role of 4-Chloropyrimidine hydrochloride as a key intermediate in the synthesis of more complex, potentially bioactive molecules through nucleophilic substitution reactions.
References
- 1. database.ich.org [database.ich.org]
- 2. scbt.com [scbt.com]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. 4-chloropyrimidine hydrochloride | 179051-78-6 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 7. fda.gov [fda.gov]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
